3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one
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Overview
Description
3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound that belongs to the class of furochromenes. This compound is characterized by its unique structure, which includes a biphenyl group, a methyl group, and a fused furochromene ring system. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under acidic or basic conditionsSpecific reagents and catalysts, such as Lewis acids or bases, are used to facilitate these transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. The use of advanced purification methods, including chromatography and crystallization, ensures the compound meets the required standards for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the furochromene moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenating agents, nitrating agents, and organometallic reagents under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxidized products, and reduced forms of the original compound. These products can exhibit different physical and chemical properties, making them useful for further applications .
Scientific Research Applications
3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.
Mechanism of Action
The mechanism of action of 3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with microbial cell membranes to exert antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(1,1’-biphenyl)-4-yl-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one
- 3-(4-methylphenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one
- 9-methyl-3-(4-pentylphenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one
Uniqueness
3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific substitution pattern and the presence of both biphenyl and furochromene moieties. This unique structure imparts distinct physical, chemical, and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C24H16O3 |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
5-methyl-3-(4-phenylphenyl)furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C24H16O3/c1-15-11-24(25)27-23-13-22-20(12-19(15)23)21(14-26-22)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-14H,1H3 |
InChI Key |
OWGYTXKYJAOUCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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